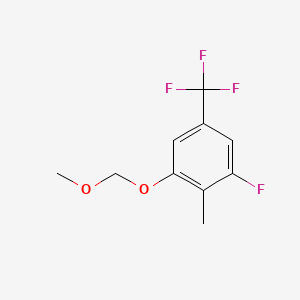
1-Fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene is an organic compound with a complex structure, characterized by the presence of fluorine, methoxymethoxy, methyl, and trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom to the benzene ring.
Methoxymethoxylation: Addition of the methoxymethoxy group.
Methylation: Introduction of the methyl group.
Trifluoromethylation: Addition of the trifluoromethyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
1-Fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The fluorine, methoxymethoxy, methyl, and trifluoromethyl groups can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways in chemical and biological systems. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various effects, depending on the specific application and context.
Comparación Con Compuestos Similares
1-Fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-3-(trifluoromethyl)benzene: Lacks the methoxymethoxy and methyl groups, resulting in different chemical properties and reactivity.
1-Fluoro-3-methoxy-2-(methoxymethoxy)benzene: Lacks the trifluoromethyl group, leading to variations in its applications and interactions.
1-Fluoro-3-(methoxymethoxy)-2-methylbenzene:
Propiedades
Fórmula molecular |
C10H10F4O2 |
|---|---|
Peso molecular |
238.18 g/mol |
Nombre IUPAC |
1-fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10F4O2/c1-6-8(11)3-7(10(12,13)14)4-9(6)16-5-15-2/h3-4H,5H2,1-2H3 |
Clave InChI |
XCWKRXAUNGUMEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1F)C(F)(F)F)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


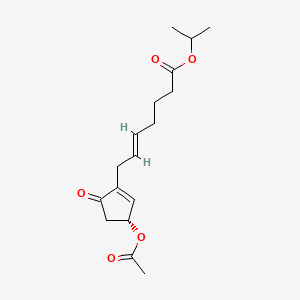
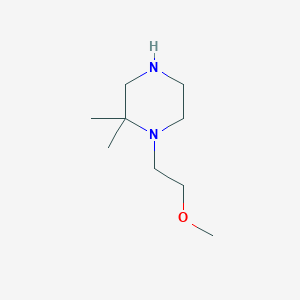
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid](/img/structure/B14014717.png)

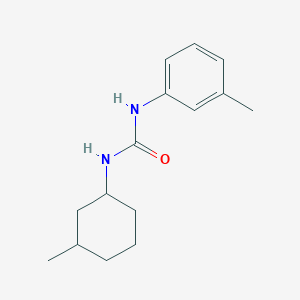
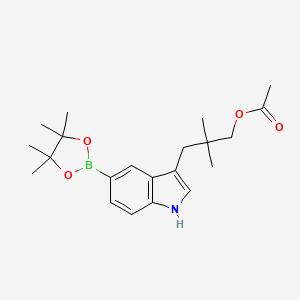
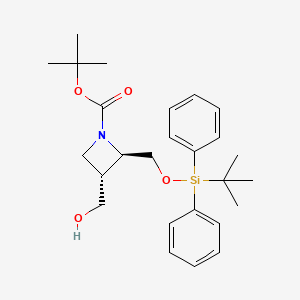
![Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14014765.png)
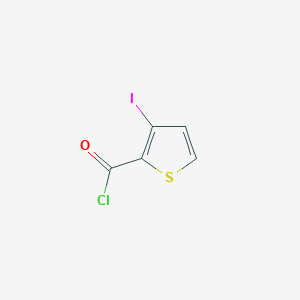
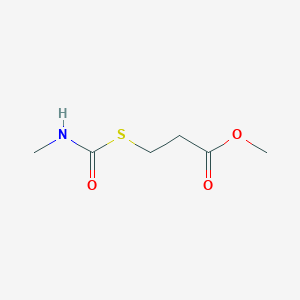
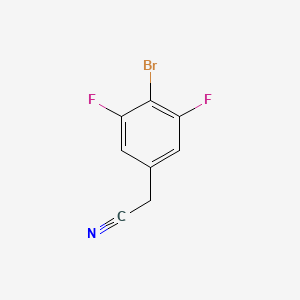
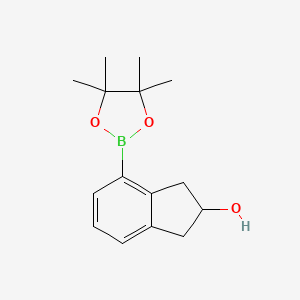
![[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B14014806.png)

